molecular formula C15H13NO6S B11063417 4-(4-Nitrophenyl)-1,3-dioxan-5-yl thiophene-2-carboxylate

4-(4-Nitrophenyl)-1,3-dioxan-5-yl thiophene-2-carboxylate

Cat. No.: B11063417
M. Wt: 335.3 g/mol
InChI Key: CAAXJCGGRSFIBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Nitrophenyl)-1,3-dioxan-5-yl thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a nitrophenyl group, and a dioxane ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenyl)-1,3-dioxan-5-yl thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with 4-nitrophenyl-1,3-dioxane under specific conditions. The reaction may require catalysts and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenyl)-1,3-dioxan-5-yl thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Nitrophenyl)-1,3-dioxan-5-yl thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)-1,3-dioxan-5-yl thiophene-2-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The thiophene ring can also participate in electron transfer reactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Nitrophenyl)-1,3-dioxan-5-yl thiophene-2-carboxylate is unique due to its combination of a thiophene ring, nitrophenyl group, and dioxane ring, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H13NO6S

Molecular Weight

335.3 g/mol

IUPAC Name

[4-(4-nitrophenyl)-1,3-dioxan-5-yl] thiophene-2-carboxylate

InChI

InChI=1S/C15H13NO6S/c17-15(13-2-1-7-23-13)22-12-8-20-9-21-14(12)10-3-5-11(6-4-10)16(18)19/h1-7,12,14H,8-9H2

InChI Key

CAAXJCGGRSFIBJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OCO1)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=CS3

Origin of Product

United States

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